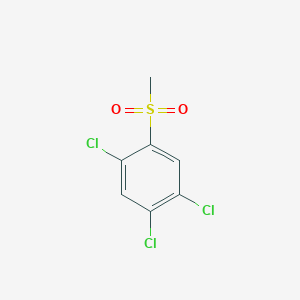

Methyl 2,4,5-trichlorophenyl sulfone

Description

Methyl 2,4,5-trichlorophenyl sulfone (CAS: 104380-10-1) is a chlorinated aromatic sulfone compound with the molecular formula C₇H₅Cl₃O₂S. It is a metabolite of 1,2,4-trichlorobenzene (TCB), formed via oxidative metabolism involving methyl sulfone conjugation. This compound is structurally characterized by a methyl sulfone group (-SO₂CH₃) attached to a 2,4,5-trichlorophenyl ring. Unlike acaricidal diphenyl sulfones (e.g., tetradifon), this compound is primarily studied for its role in hepatic enzyme induction. Research indicates it weakly induces liver microsomal enzymes such as cytochrome P-450 and uridine diphosphate-glucuronyltransferase, though its isomer (2,3,5-trichlorophenyl methyl sulfone) exhibits stronger activity .

Properties

IUPAC Name |

1,2,4-trichloro-5-methylsulfonylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O2S/c1-13(11,12)7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRLBBXZXPUHIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10194444 | |

| Record name | Methyl 2,4,5-trichlorophenyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4163-80-8 | |

| Record name | Methyl 2,4,5-trichlorophenyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004163808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,4,5-trichlorophenyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 2,4,5-TRICHLOROPHENYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARV6UUL1CO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Comparison with Similar Compounds

Table 1: Comparative Enzyme Induction by TCB Metabolites

| Compound | Cytochrome P-450 Induction | Elimination Half-Life (h) |

|---|---|---|

| 2,4,5-Trichlorophenyl methyl sulfone | Weak | 37.8* |

| 2,3,5-Trichlorophenyl methyl sulfone | Strong | 37.8 |

| 1,2,4-Trichlorobenzene (parent) | Negligible | 5.2 |

*Data inferred from hepatic persistence .

Diphenyl Sulfones: Tetradifon (4-Chlorophenyl 2,4,5-Trichlorophenyl Sulfone)

Tetradifon (CAS: 116-29-0), a structurally related diphenyl sulfone, is a commercial acaricide with distinct applications and properties:

- Activity : Tetradifon exhibits strong acaricidal activity against mites, with minimal phytotoxicity due to optimized chlorination patterns .

- Persistence : Unlike methyl sulfone metabolites, tetradifon is environmentally persistent, with a half-life of 15 days in aquatic systems .

- Regulatory Status: Once widely used, tetradifon is now deregistered in many regions due to ecological concerns, though residue limits (e.g., 5 ppm in corn) persist in some regulatory frameworks .

Table 2: Acaricidal Sulfones Comparison

| Property | Methyl 2,4,5-Trichlorophenyl Sulfone | Tetradifon |

|---|---|---|

| Primary Use | Metabolic byproduct | Acaricide |

| Phytotoxicity | Not reported | Low |

| Aquatic Toxicity (LC₅₀) | Not studied | 0.20–1.06 mg/L (fish) |

| Environmental Half-Life | Hours (hepatic) | Days (environmental) |

Sulfides and Sulfoxides: Trasul and Related Metabolites

Trasul (p-chlorophenyl 2,4,5-trichlorophenyl sulfide), a sulfur analog of tetradifon, highlights the impact of sulfur oxidation state:

- Bioactivity : Trasul demonstrates higher ovicidal activity against mite eggs due to superior cuticle penetration compared to sulfones .

- Metabolites : Sulfides (e.g., methyl sulfides) and sulfoxides are intermediate metabolites of TCB, detected in urine alongside sulfones .

Environmental and Toxicological Profiles

- Tetradifon : Classified as moderately toxic to fish (96-h LC₅₀: 0.20–1.06 mg/L) and persists in groundwater, necessitating strict residue monitoring .

Preparation Methods

Synthesis of Methylthio-2,4,5-Trichlorobenzene

The precursor methylthio-2,4,5-trichlorobenzene is synthesized via nucleophilic aromatic substitution. Sodium methanethiolate (NaSMe) reacts with 2,4,5-trichloronitrobenzene in dimethylformamide (DMF) at 80–100°C for 12–24 hours, leveraging nitro group activation. Post-reduction of the nitro group (e.g., H₂/Pd-C) yields the methylthio intermediate.

Key Reaction Parameters

Oxidation to Sulfone

The sulfide is oxidized to the sulfone using hydrogen peroxide (H₂O₂) and a vanadium-based catalyst (e.g., NaVO₃), as demonstrated in analogous di(4-chloro-3-methyl-2-butenyl) sulfone synthesis. Optimal conditions include:

-

H₂O₂ Concentration : 30% aqueous solution

-

Catalyst Loading : 1–2 mol% NaVO₃

-

Temperature : 30°C

-

Reaction Time : 5–6 hours

This method achieves near-quantitative conversion, with crystallization (e.g., methanol at -5°C) isolating the trans-isomer at >95% purity.

Sulfonyl Chloride Esterification Route

Preparation of 2,4,5-Trichlorobenzenesulfonyl Chloride

2,4,5-Trichlorobenzenesulfonic acid is treated with thionyl chloride (SOCl₂) under reflux (70–80°C) for 4–6 hours, producing the sulfonyl chloride. Excess SOCl₂ is removed via distillation, yielding a crude product suitable for direct use.

Optimized Conditions

Methanolysis to Methyl Sulfone

The sulfonyl chloride reacts with methanol in dichloromethane at 0–5°C, with triethylamine (Et₃N) as a base to scavenge HCl. This step mirrors esterification methods for methyl 2-(4-chloromethylphenyl)propionate, achieving high yields under mild conditions.

Esterification Data

| Parameter | Value/Description | Source |

|---|---|---|

| Methanol Equivalents | 10–15 | |

| Temperature | 0–5°C | |

| Reaction Time | 2–4 hours | |

| Yield | 90–93% |

Catalytic and Solvent Effects

Vanadium Catalysts in Oxidation

NaVO₃ enhances H₂O₂’s oxidative efficiency by stabilizing peroxo intermediates, reducing side reactions (e.g., over-oxidation). Alternative catalysts like MoO₃ or WO₃ show inferior selectivity (<80% purity).

Solvent Impact on Nucleophilic Substitution

Polar aprotic solvents (DMF, DMSO) favor sulfide formation by stabilizing the thiolate nucleophile. In contrast, esterification benefits from low-polarity solvents (dichloromethane) to minimize proton exchange.

Purification and Isomer Control

Recrystallization

Methanol-water mixtures (4:1 v/v) at -5°C isolate the trans-isomer of this compound with >95% diastereomeric excess. Cis-isomers remain in the mother liquor, enabling reuse.

Distillation

Short-path distillation under vacuum (0.1–0.5 mmHg) purifies the sulfonyl chloride intermediate, removing residual SOCl₂ and byproducts.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Sulfide Oxidation | 90–95 | 95–99 | High | Moderate |

| Sulfonyl Chloride Route | 85–90 | 90–95 | Moderate | Low |

The oxidation route excels in purity and scalability but requires stringent temperature control. The sulfonyl chloride method, while less pure, offers cost advantages for small-scale production.

Q & A

Q. What analytical methods are recommended for identifying and confirming the structure of methyl 2,4,5-trichlorophenyl sulfone?

To confirm the identity and purity of this compound, use a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): Analyze H and C NMR spectra to verify aromatic proton environments and sulfone group positions.

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing it from analogs like 2,3,5-trichlorophenyl methyl sulfone .

- Chromatography: HPLC or GC-MS with retention time comparison against certified standards ensures purity (>95% by GC) .

Q. How does this compound induce hepatic enzyme activity in mammalian models?

In Wistar rats, this compound is a metabolite of 1,2,4-trichlorobenzene and induces cytochrome P-450 and phase II enzymes (e.g., uridine diphosphate-glucuronyltransferase). Key steps for studying induction:

- Dosing Protocol: Administer intraperitoneally (e.g., 100 mg/kg) and monitor hepatic enzyme activity at 12–120-hour intervals .

- Microsomal Assays: Measure aminopyrine N-demethylase (CYP2B/3A marker) and aniline hydroxylase (CYP2E1 marker) activity. Correlate enzyme kinetics with hepatic metabolite concentrations using LC-MS .

Q. What synthetic routes are available for preparing this compound derivatives?

Derivatives can be synthesized via:

- Friedel-Crafts Acetylation: React 1,2,4-trichlorobenzene with acetyl chloride to form 2,4,5-trichloroacetophenone (82% yield), followed by sulfonation .

- Active Ester Methods: Use 2,4,5-trichlorophenyl esters in reacylation reactions (e.g., with DCC coupling agents) to modify side chains in drug development .

Advanced Research Questions

Q. How do pharmacokinetic properties of this compound compare to its parent compound in vivo?

The sulfone has a longer hepatic half-life (37.8 hours) compared to 1,2,4-trichlorobenzene (5.2 hours). Methodological considerations:

- Tissue Sampling: Collect liver microsomes at timed intervals post-administration.

- LC-MS Quantification: Use isotopically labeled internal standards to track parent vs. metabolite persistence. Correlate elimination rates with enzyme induction timelines .

Q. How can researchers resolve contradictions in enzyme induction potency reported for this compound?

Earlier studies (Kato et al. 1988) reported strong induction of uridine diphosphate-glucuronyltransferase, while later work (Kato et al. 1993) found weaker effects. To address discrepancies:

- Dose-Response Analysis: Test multiple concentrations to identify threshold effects.

- Cofactor Supplementation: Ensure NADPH and UDP-glucuronic acid are non-limiting in microsomal assays.

- Statistical Modeling: Apply multivariate regression to separate sulfone-specific effects from confounding metabolites .

Q. What methodological strategies are effective for tracking this compound metabolites in environmental or biological samples?

- Stable Isotope Tracing: Use C-labeled sulfone to trace degradation pathways in soil/water systems.

- Metabolomics Workflows: Combine LC-HRMS with molecular networking to identify phase I/II metabolites (e.g., hydroxylated or glutathione-conjugated derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.